potassium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate
Description
Potassium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate (CAS: 1803606-05-4) is a heterocyclic compound featuring a thiazolo[4,5-c]pyridine core fused with a bicyclic system. Its molecular formula is C₁₂H₁₅KN₂O₄S, with a molecular weight of 322.42 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, while the carboxylate potassium salt enhances aqueous solubility. This compound is widely utilized in pharmaceutical synthesis as a building block for drug candidates, particularly in peptide mimetics and kinase inhibitors .
Properties
IUPAC Name |
potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S.K/c1-12(2,3)18-11(17)14-5-4-8-7(6-14)13-9(19-8)10(15)16;/h4-6H2,1-3H3,(H,15,16);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSZWXRDDIFFME-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15KN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Potassium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate (CAS No. 1803606-05-4) is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 322.42 g/mol. The compound features a thiazole ring fused with a pyridine derivative, which is known to enhance its biological activity.
Biological Activity Overview
Research indicates that compounds containing thiazole and pyridine moieties often exhibit a range of biological activities including:
- Antitumor Activity : Thiazole derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range for thiazole-containing compounds against human tumor cells .
- Anticonvulsant Effects : Some thiazole derivatives demonstrate anticonvulsant properties, indicating potential use in epilepsy treatment. The structure-activity relationship (SAR) analyses suggest that modifications to the thiazole ring can enhance efficacy .
- Antimicrobial Properties : Thiazoles are also recognized for their antimicrobial activities against bacteria and fungi. This is attributed to their ability to interfere with microbial metabolic processes .
Case Studies and Research Findings
-
Antitumor Efficacy :
A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly increased cytotoxicity. For example, compounds with electron-donating groups showed enhanced activity compared to their unsubstituted counterparts .Compound Cell Line IC50 (µM) Compound A A-431 (skin cancer) 1.98 ± 1.22 Compound B Jurkat (leukemia) 1.61 ± 1.92 -
Anticonvulsant Activity :
In another investigation focusing on the anticonvulsant properties of thiazole derivatives, one compound demonstrated a median effective dose (ED50) that provided complete protection in animal models against induced seizures . -
Antimicrobial Studies :
Research has shown that thiazole derivatives exhibit broad-spectrum antimicrobial activity. The mechanism involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:
- Enzyme Inhibition : Many thiazole derivatives act as enzyme inhibitors by binding to active sites or allosteric sites on target proteins.
- Cell Cycle Disruption : Compounds have been shown to induce apoptosis in cancer cells by disrupting normal cell cycle progression.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Comparison with Cationic Salts
Lithium Counterpart
The lithium salt, lithium(1+) ion 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate (CAS: 2137804-12-5), shares the same heterocyclic core but differs in the cationic species. Key distinctions include:
- Molecular Weight : 290.26 g/mol (Li⁺) vs. 322.42 g/mol (K⁺), reflecting the atomic mass difference .
- Solubility : Potassium salts generally exhibit higher water solubility than lithium counterparts due to ion hydration dynamics.
- Stability : Lithium salts may be more prone to hydrolysis in polar solvents, whereas potassium salts are typically more stable under ambient conditions .
Table 1: Comparison of Cationic Salts
Comparison with Heterocycle-Modified Analogs
Oxazolo[4,5-c]pyridine Derivatives
Replacing the thiazole sulfur with oxygen yields 5-[(Tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid (CAS: 912265-93-1, MW: 268.27 g/mol). Key differences:
- Electronic Properties : Oxazole lacks sulfur’s polarizability, reducing π-π stacking interactions but improving metabolic stability .
- Acidity : The free carboxylic acid (pKa ~2.5) is less water-soluble than the potassium carboxylate salt (pKa ~4.5) .
- Synthetic Utility : Oxazole derivatives are preferred in electron-deficient environments, while thiazoles excel in nucleophilic substitution reactions .
Pyrazolo[1,5-a]pyridine Derivatives
5-({[(tert-Butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 1803610-81-2, MW: 295.33 g/mol) features a pyrazole ring fused to pyridine. Notable contrasts:
Table 2: Heterocycle-Modified Analogs
| Compound Type | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| Thiazolo[4,5-c]pyridine (K⁺) | 1803606-05-4 | C₁₂H₁₅KN₂O₄S | 322.42 | High solubility, Boc protection |
| Oxazolo[4,5-c]pyridine | 912265-93-1 | C₁₂H₁₆N₂O₅ | 268.27 | Improved metabolic stability |
| Pyrazolo[1,5-a]pyridine | 1803610-81-2 | C₁₄H₂₁N₃O₄ | 295.33 | Enhanced hydrogen bonding |
Comparison with Ring-Position Isomers
Thiazolo[5,4-c]pyridine (CAS: 273-70-1, Purity: 97%) differs in sulfur and nitrogen positioning:
Key Research Findings
Solubility Trends : Potassium salts (e.g., CAS 1803606-05-4) demonstrate superior aqueous solubility (>50 mg/mL) compared to lithium salts (<30 mg/mL) and free acids (<10 mg/mL) .
Stability Under Acidic Conditions : The Boc group in thiazolo derivatives is stable at pH >4 but cleaves rapidly in trifluoroacetic acid (TFA), a trait exploited in solid-phase peptide synthesis .
Cost and Availability : Lithium salts are ~20% cheaper than potassium analogs but require stringent storage (-20°C) to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
